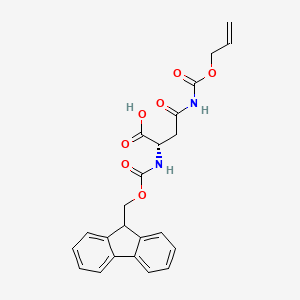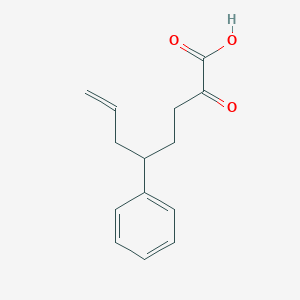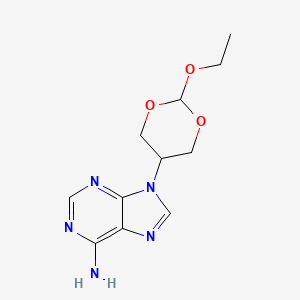
9-(2-Ethoxy-1,3-dioxan-5-yl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Ethoxy-1,3-dioxan-5-yl)-9H-purin-6-amine is a heterocyclic compound that belongs to the purine family This compound is characterized by the presence of a purine ring system substituted with a 2-ethoxy-1,3-dioxane moiety
Preparation Methods
The synthesis of 9-(2-ethoxy-1,3-dioxan-5-yl)-9H-purin-6-amine involves several steps. One common method starts with the reaction of 4-chloro-5-amino-6-(1,3-dihydroxy-2-propyl)aminopyrimidine with excess ethyl orthoformate to form a cyclic acetal, 6-chloro-9-(2-ethoxy-1,3-dioxan-5-yl)purine. This intermediate is then aminated to yield 6-amino-9-(2-ethoxy-1,3-dioxan-5-yl)purine . The reaction conditions typically involve the use of solvents like acetonitrile and catalysts such as p-toluenesulfonic acid.
Chemical Reactions Analysis
9-(2-Ethoxy-1,3-dioxan-5-yl)-9H-purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group in the intermediate stage.
Oxidation and Reduction: The purine ring can be subjected to oxidation and reduction reactions under specific conditions.
Cyclization: The formation of the cyclic acetal is a key step in its synthesis.
Common reagents used in these reactions include ethyl orthoformate, p-toluenesulfonic acid, and various amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural similarity to nucleotides makes it a candidate for studies related to DNA and RNA interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: It is used in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 9-(2-ethoxy-1,3-dioxan-5-yl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit specific enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
9-(2-Ethoxy-1,3-dioxan-5-yl)-9H-purin-6-amine can be compared with other purine derivatives such as:
6-Chloro-9-(2-ethoxy-1,3-dioxan-5-yl)purine: This compound is an intermediate in the synthesis of this compound and shares similar structural features.
6-Amino-9-(2-ethoxy-1,3-dioxan-5-yl)purine: Another closely related compound with similar chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88778-16-9 |
|---|---|
Molecular Formula |
C11H15N5O3 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
9-(2-ethoxy-1,3-dioxan-5-yl)purin-6-amine |
InChI |
InChI=1S/C11H15N5O3/c1-2-17-11-18-3-7(4-19-11)16-6-15-8-9(12)13-5-14-10(8)16/h5-7,11H,2-4H2,1H3,(H2,12,13,14) |
InChI Key |
WKGWKZFOPPTARU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1OCC(CO1)N2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



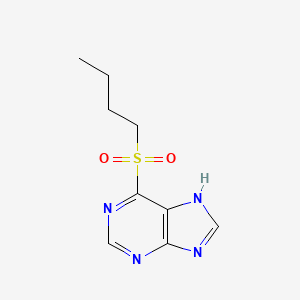

![3-[4-(Dimethylamino)phenyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12929977.png)
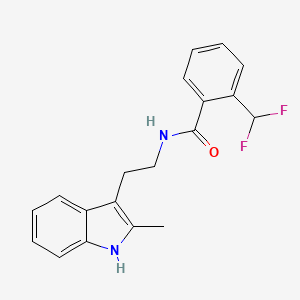

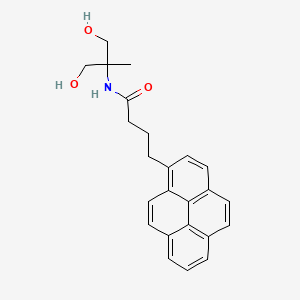

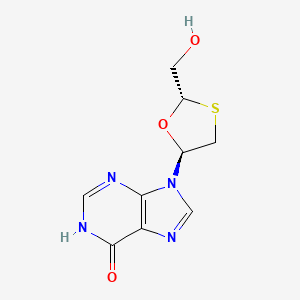
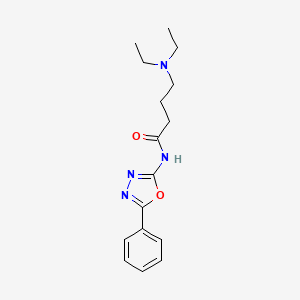
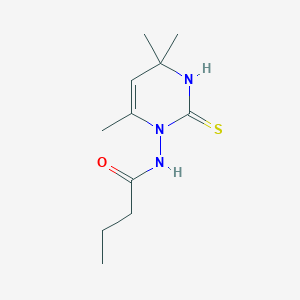
![2-((1-Methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetic acid](/img/structure/B12930028.png)
